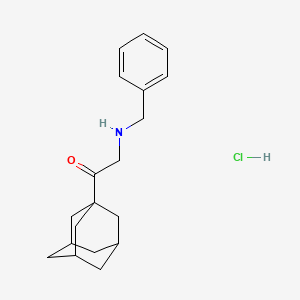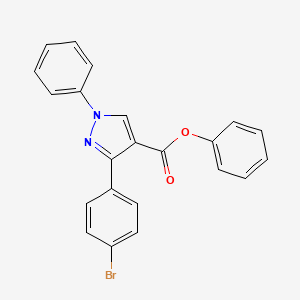
1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride, also known as ABE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ABE is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDACs, 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride may be able to slow down the growth of cancer cells. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to have various biochemical and physiological effects in cells and animals. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has also been shown to reduce inflammation and oxidative stress in cells, which may contribute to its potential therapeutic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride is that it is a small molecule that can easily penetrate cells and tissues, making it a potential candidate for drug development. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride also has a relatively simple synthesis method and is stable under normal laboratory conditions. However, one limitation of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride. One potential direction is to further investigate its potential as an anticancer agent and to develop it as a cancer treatment. Another potential direction is to investigate its potential as a treatment for infectious diseases, such as viral infections. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride and to identify potential side effects and limitations of its use.
Méthodes De Synthèse
The synthesis of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride involves the reaction of 1-adamantylamine and benzyl chloroformate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride. The overall yield of this synthesis method is around 50%, making it a viable option for large-scale production.
Applications De Recherche Scientifique
1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to have various potential therapeutic applications in scientific research. One of the most promising applications of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride is its potential as an anticancer agent. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has also been shown to have antimicrobial and antiviral properties, making it a potential treatment for infectious diseases.
Propriétés
IUPAC Name |
1-(1-adamantyl)-2-(benzylamino)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.ClH/c21-18(13-20-12-14-4-2-1-3-5-14)19-9-15-6-16(10-19)8-17(7-15)11-19;/h1-5,15-17,20H,6-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDFLUOXKICMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CNCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-2-(benzylamino)ethanone;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,4-dimethoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4890395.png)

![N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4890420.png)
![4-chloro-N-[2-(4-morpholinyl)-2-phenylethyl]benzenesulfonamide](/img/structure/B4890434.png)
![7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4890442.png)
![2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B4890454.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide](/img/structure/B4890468.png)

![3-{4-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B4890484.png)
![ethyl 1-[(6-methoxy-2H-chromen-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4890492.png)
![1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline](/img/structure/B4890494.png)

![N-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-N-methylglycine](/img/structure/B4890513.png)